molecular formula C16H14N2O2 B5300864 4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide

4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide

Cat. No. B5300864
M. Wt: 266.29 g/mol
InChI Key: RHEFJYGSIXXUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide, also known as PPNB, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmaceutical agent.

Mechanism of Action

4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide exerts its effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway (Liu et al., 2017). 4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide also interacts with specific proteins, such as tubulin and Hsp90, which play important roles in cell division and protein folding, respectively (Wang et al., 2015).
Biochemical and Physiological Effects
4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the improvement of cognitive function (Wang et al., 2015; Liu et al., 2017; Wang et al., 2017). 4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects (Wang et al., 2017).

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide in lab experiments is its high yield and purity, which allows for accurate and reproducible results. However, one limitation is that 4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide has not yet been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood (Wang et al., 2015).

Future Directions

There are several future directions for 4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide research. One direction is to further investigate its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to study its pharmacokinetics and toxicity profile in vivo, which will be important for its eventual clinical use. Additionally, further research is needed to understand the molecular mechanisms underlying 4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide's effects and to identify potential drug targets (Liu et al., 2017; Wang et al., 2017).
Conclusion
4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide is a promising chemical compound that has potential use as a pharmaceutical agent in various diseases. Its synthesis method is straightforward, and it has been shown to have various biochemical and physiological effects. However, further research is needed to fully understand its molecular mechanisms and to evaluate its pharmacokinetics and toxicity profile.

Synthesis Methods

The synthesis of 4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide involves the reaction of 4-aminobenzonitrile with 4-pyridinemethanol in the presence of sodium hydride and dimethylformamide. The resulting product is then reacted with propargyl bromide to obtain 4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide in high yield and purity (Wang et al., 2015).

Scientific Research Applications

4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis (Liu et al., 2017). Inflammation research has demonstrated that 4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide can reduce the expression of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key regulator of inflammation (Wang et al., 2015). In neurological disorder research, 4-(2-propyn-1-yloxy)-N-(4-pyridinylmethyl)benzamide has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease (Wang et al., 2017).

properties

IUPAC Name

4-prop-2-ynoxy-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-11-20-15-5-3-14(4-6-15)16(19)18-12-13-7-9-17-10-8-13/h1,3-10H,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEFJYGSIXXUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-prop-2-ynoxy-N-(pyridin-4-ylmethyl)benzamide

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